5,6-Dichloro-N-(prop-2-yn-1-yl)nicotinamide
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Overview
Description
5,6-Dichloro-N-(prop-2-yn-1-yl)nicotinamide is a chemical compound with the molecular formula C9H6Cl2N2O It is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the nicotinamide ring and a prop-2-yn-1-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-N-(prop-2-yn-1-yl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the alkyne group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5,6-Dichloro-N-(prop-2-yn-1-yl)nicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5,6-Dichloro-N-(prop-2-yn-1-yl)nicotinamide exerts its effects involves interactions with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways. These reactive species can then interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine
- 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
Uniqueness
5,6-Dichloro-N-(prop-2-yn-1-yl)nicotinamide is unique due to the specific positioning of chlorine atoms and the prop-2-yn-1-yl group on the nicotinamide ring.
Properties
Molecular Formula |
C9H6Cl2N2O |
---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
5,6-dichloro-N-prop-2-ynylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H6Cl2N2O/c1-2-3-12-9(14)6-4-7(10)8(11)13-5-6/h1,4-5H,3H2,(H,12,14) |
InChI Key |
BIXVXMMPGVPYFQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1=CC(=C(N=C1)Cl)Cl |
Origin of Product |
United States |
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